2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide
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Overview
Description
2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide is a compound that features an indole moiety linked to a benzamide structure. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide typically involves the condensation of an indole derivative with a benzamide precursor. One common method includes the use of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth . This method is efficient, eco-friendly, and yields high-purity products.
Chemical Reactions Analysis
2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the indole moiety, which is rich in π-electrons.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide involves its interaction with various molecular targets. The indole moiety allows it to bind with high affinity to multiple receptors, influencing pathways related to inflammation, cancer, and microbial infections .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one .
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives .
2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide is unique due to its specific combination of the indole and benzamide structures, which confer a distinct set of biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C16H13N3O/c17-16(20)13-6-2-4-8-15(13)19-10-11-9-18-14-7-3-1-5-12(11)14/h1-10,18H,(H2,17,20) |
InChI Key |
PXKAHQPFSSNVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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